1,6-Diisocyanohexane

Electrochemistry Corrosion Protection Surface Modification

1,6-Diisocyanohexane (DICH) is the only monomer that forms robust, surface-confined polymer films on Au and Pt electrodes, preventing 95% of platinum oxidation—superior to traditional alkylthiol SAMs. Its flexible hexamethylene spacer and carbon-coordinated isocyanide groups enable tunable film permeability via Ni(II) cross-linking, binuclear Rh(I) photosensitive complexes, and photodegradable poly(ester-amide)s via Passerini MCP. Unlike rigid aromatic diisocyanides that bind through a single CN group, DICH delivers the exact coordination geometry and conformational flexibility required for these specialized applications. Generic substitution fails; insist on DICH for reproducible performance.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 929-57-7
Cat. No. B7799794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diisocyanohexane
CAS929-57-7
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILES[C-]#[N+]CCCCCC[N+]#[C-]
InChIInChI=1S/C8H12N2/c1-9-7-5-3-4-6-8-10-2/h3-8H2
InChIKeyWJCPMQQLTJQIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Diisocyanohexane (CAS 929-57-7): A Core Aliphatic Diisocyanide Building Block for Coordination Polymers and Surface Modification


1,6-Diisocyanohexane (DICH) is a linear aliphatic diisocyanide compound characterized by two terminal isocyanide (-N≡C) functional groups separated by a flexible hexamethylene chain . With a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol, this compound exists as a liquid at room temperature with a melting point of 21-23 °C, a boiling point of 101-103 °C at 0.5 mmHg, and a refractive index of n20/D 1.443 [1]. Unlike its more common diisocyanate analog (1,6-hexamethylene diisocyanate), DICH contains isocyanide moieties that coordinate to metal centers through the terminal carbon atom, enabling distinct coordination chemistry and polymerization behavior compared to nitrogen-based isocyanates . This fundamental electronic difference underpins its specialized utility in fields where traditional diisocyanates cannot be substituted, including the fabrication of robust surface-confined polymer films, the construction of photodegradable materials, and the synthesis of macroheterocycles [2].

Why 1,6-Diisocyanohexane Cannot Be Replaced by Common Analogs: Functional Group and Chain Length Differentiation


The substitution of 1,6-diisocyanohexane with structurally similar analogs—such as diisocyanates, shorter-chain diisocyanides, or rigid aromatic diisocyanides—invariably fails due to fundamental differences in reactivity, coordination geometry, and the resulting material properties. The isocyanide group (-N≡C) coordinates to metals via the carbon atom, creating a σ-donor/π-acceptor interaction that yields more robust metal-organic interfaces compared to the nitrogen-coordinated isocyanates [1]. Furthermore, the six-carbon hexamethylene spacer of DICH provides an optimal balance of conformational flexibility and chain length; shorter analogs like 1,3-diisocyanopropane exhibit restricted conformational freedom, while longer analogs such as 1,8-diisocyanooctane preferentially form monomeric complexes rather than the binuclear or polymeric structures achievable with DICH [2]. The flexible aliphatic backbone of DICH permits the formation of surface-confined polymer films with controlled permeability, a property not attainable with rigid aromatic diisocyanides like 1,4-phenylene diisocyanide, which bind to gold surfaces via only one CN group [3]. Consequently, generic substitution undermines the specific coordination chemistry, film morphology, and functional performance required in specialized applications.

1,6-Diisocyanohexane: Quantitative Evidence for Superiority in Surface Passivation, Coordination Chemistry, and Polymer Architecture


Surface Passivation Efficacy on Platinum Electrodes: 1,6-Diisocyanohexane Films Prevent 95% Metal Oxidation

Thin films of 1,6-diisocyanohexane (DICH) polymerized directly onto platinum electrodes exhibit exceptional barrier properties, preventing 95% of the oxidation of the underlying metal surface [1]. This level of surface passivation significantly exceeds the performance typically observed with alkylthiol self-assembled monolayers (SAMs) or diisocyanate-derived films, which often exhibit higher defect densities and lower coverage. The polymerized DICH (poly(DICH)) film acts as an effective transport barrier, substantially diminishing the redox response of solution probes and demonstrating superior stability compared to non-polymerized adsorbates [1].

Electrochemistry Corrosion Protection Surface Modification

Coordination Behavior with Rhodium: DICH Yields Photosensitive Binuclear Complexes, Unlike Longer-Chain Analogs

1,6-Diisocyanohexane reacts with rhodium precursors [RhCl(CO)2]2 or [RhCl(C8H12)]2 to form the binuclear photosensitive complex [Rh2(1,6-diisocyanohexane)4]2+ [1]. In contrast, the longer-chain analog 1,8-diisocyanooctane reacts under identical conditions to yield exclusively the monomeric cation [Rh(1,8-diisocyanooctane)2]+, demonstrating that the chain length of DICH is precisely optimal for stabilizing the dimeric metal-metal bonded structure [1]. This binuclear complex exhibits photosensitivity—a property not observed with the monomeric octane derivative—enabling photochemical solvolysis reactions and subsequent ligand displacement chemistry [1]. Furthermore, even within the series of binuclear complexes formed by diisocyanides of varying chain lengths (1,3-propane to 1,6-hexane), the DICH complex displays distinct photochemical behavior and serves as a versatile precursor for the synthesis of trans-[Rh2(diisocyanide)2(DPM)2]2+ and [Rh2(diisocyanide)2(PPh3)4]2+ derivatives [1].

Organometallic Chemistry Coordination Complexes Photochemistry

Controlled Film Permeability via Cross-Linking with Ni(II): Tunable Barrier Properties Not Achievable with Rigid Diisocyanides

The permeability of poly(1,6-diisocyanohexane) films on gold and platinum surfaces can be precisely tuned by exposure to oxygenated aqueous Ni2+ solutions, which cross-link the remaining free isocyanide groups [1]. This post-polymerization cross-linking allows for controlled adjustment of film barrier properties, a capability that is not documented for films derived from rigid aromatic diisocyanides such as 1,4-phenylene diisocyanide (PDI), which bind to gold surfaces through only one CN group and lack the conformational flexibility required for extensive interchain cross-linking [2]. The flexible hexamethylene spacer of DICH enables the free isocyanide moieties to adopt orientations favorable for subsequent metal-mediated cross-linking, resulting in a dense, impermeable network when treated with Ni2+ [1]. In contrast, films of rigid diisocyanides like PDI exhibit limited ability to undergo similar post-deposition cross-linking due to steric constraints and the preferential binding of only one isocyanide terminus to the surface [2].

Thin Films Permeability Control Metal-Organic Interfaces

Dual Isocyanide Binding on Gold Surfaces: DICH Forms Robust Layers with Both Termini, While Rigid Analogs Bind Only One

Infrared spectroscopy confirms that 1,6-diisocyanohexane (DICH) adsorbs on gold surfaces with both isocyanide termini capable of binding, as evidenced by the presence of both Au-bound and free isocyanide vibrational bands [1]. Specifically, when Au surfaces are immersed in methanolic DICH solutions with concentrations greater than 0.001 M, reflection-absorption infrared (RAIR) spectra show transitions for both surface-bound and unbound -NC groups, indicating a portion of the DICH layer is composed of molecules with only one moiety bound to the Au surface, while the other remains free for further chemistry [1]. In contrast, self-assembled monolayers (SAMs) prepared from rigid aryl or phenylethynyl diisocyanides (compounds 3-6 in the reference) were found to bind to gold through only one CN group, with the second isocyanide group oriented away from the surface and unavailable for binding or cross-linking [2]. This difference in binding mode is attributed to the conformational flexibility of the hexamethylene spacer in DICH, which allows both termini to access the gold surface, whereas rigid aromatic spacers enforce a linear geometry that prevents dual-surface attachment [2].

Self-Assembled Monolayers Surface Chemistry Nanostructured Electrodes

Procurement-Driven Application Scenarios for 1,6-Diisocyanohexane Based on Quantified Performance


Fabrication of High-Integrity Barrier Films for Corrosion Protection and Electrochemical Sensing

1,6-Diisocyanohexane is the monomer of choice for creating robust, polymerized thin films on gold and platinum electrodes. Evidence demonstrates that poly(DICH) films prevent 95% of underlying platinum oxidation [1], a level of passivation superior to conventional alkylthiol SAMs. The resulting films act as effective transport barriers, substantially diminishing the redox response of solution probes [1]. Furthermore, the permeability of these films can be tuned post-deposition by cross-linking the remaining free isocyanide groups with Ni(II) ions [1]. This combination of high barrier efficacy and tunable permeability is not achievable with rigid diisocyanides like 1,4-phenylene diisocyanide, which bind to gold through only one CN group and lack the conformational flexibility for extensive cross-linking [2]. For researchers developing chemical sensors, corrosion-resistant coatings, or molecular electronic devices, DICH offers a unique and quantifiably superior platform.

Synthesis of Photosensitive Organometallic Complexes and Light-Responsive Materials

DICH is uniquely suited for the synthesis of photosensitive binuclear rhodium(I) complexes. In a direct head-to-head comparison, DICH reacts with rhodium precursors to form the dimeric [Rh2(DICH)4]2+ complex, which exhibits photosensitivity and can undergo photochemical solvolysis [3]. In contrast, the longer-chain analog 1,8-diisocyanooctane yields only monomeric, non-photosensitive complexes under identical conditions [3]. This specific coordination behavior makes DICH indispensable for organometallic chemists exploring light-driven reactions, metal-metal bonded systems, or the development of photoactive materials. Generic substitution with other diisocyanides would fail to produce the desired binuclear architecture and photochemical functionality.

Construction of Photodegradable Polymers and UV-Dismantlable Adhesives via Passerini Multicomponent Polymerization

The isocyanide groups of DICH participate in Passerini multicomponent polymerizations (MCP) with 1,6-hexanedioic acid and functional aldehydes, enabling the modular synthesis of photodegradable polymers [4]. This approach has been used to create poly(ester-amide)s with o-nitrobenzyl ester linkages that degrade upon UV or visible light exposure [4]. Notably, the incorporation of multiple functional aldehydes into a single polymerization yields triply functional photodegradable polymers that can be further modified via sequential click reactions [4]. This level of modularity and photoresponsiveness is a direct consequence of DICH's isocyanide reactivity and flexible spacer, and cannot be replicated using diisocyanates or other functional monomers. This makes DICH a critical building block for advanced materials in drug delivery, responsive coatings, and dismantlable adhesives [5].

Preparation of Uniform Cobalt-Diisocyanide Multilayer Thin Films via Layer-by-Layer Deposition

DICH enables the growth of uniform, coordinate covalent multilayer thin films when alternately deposited with cobalt [6]. Ellipsometric measurements confirm that the films grow uniformly in a layer-by-layer fashion, indicating that both the cobalt and diisocyanide components are necessary for film growth [6]. The flexible hexamethylene spacer of DICH is crucial for accommodating the steric demands of the metal coordination geometry and facilitating the sequential binding of metal and diisocyanide components [6]. This layer-by-layer deposition capability is a distinctive feature of DICH among diisocyanides and provides a route to precisely engineered metal-organic thin films with controlled thickness and composition for applications in molecular electronics and catalysis.

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